(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463110
InChI: InChI=1S/C17H27N3O/c1-3-19(17(21)14(2)18)13-16-10-7-11-20(16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3/t14-,16-/m0/s1
SMILES: CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)C(C)N
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide

CAS No.:

Cat. No.: VC13463110

Molecular Formula: C17H27N3O

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide -

Specification

Molecular Formula C17H27N3O
Molecular Weight 289.4 g/mol
IUPAC Name (2S)-2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethylpropanamide
Standard InChI InChI=1S/C17H27N3O/c1-3-19(17(21)14(2)18)13-16-10-7-11-20(16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3/t14-,16-/m0/s1
Standard InChI Key BNANVLOATIXYEH-HOCLYGCPSA-N
Isomeric SMILES CCN(C[C@@H]1CCCN1CC2=CC=CC=C2)C(=O)[C@H](C)N
SMILES CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)C(C)N
Canonical SMILES CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)C(C)N

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 1-position with a benzyl group and at the 2-position with a methylene-linked ethylpropionamide side chain. The stereochemistry is defined by two chiral centers: the (S)-configuration at the pyrrolidine C2 and the α-carbon of the propionamide moiety. The molecular formula is C₁₈H₂₇N₃O, with a calculated molecular weight of 301.43 g/mol.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₂₇N₃O
Molecular Weight301.43 g/mol
IUPAC Name(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide
Chiral Centers2
Hydrogen Bond Donors2 (Amine, Amide)
Hydrogen Bond Acceptors3 (Amide, Pyrrolidine N)

Stereochemical Significance

The (S)-configuration at both chiral centers influences binding affinity to asymmetric biological targets. For example, enantiomerically pure pyrrolidine derivatives demonstrate enhanced selectivity for G protein-coupled receptors (GPCRs) compared to racemic mixtures . Computational modeling of analogous compounds predicts that the benzyl group stabilizes hydrophobic interactions, while the ethylpropionamide side chain participates in hydrogen bonding .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutanol derivatives under acidic conditions.

  • Benzylation: Nucleophilic substitution using benzyl bromide and a base (e.g., K₂CO₃).

  • Propionamide Coupling: Reaction of (S)-2-aminopropionic acid with N-ethylamine via carbodiimide-mediated coupling (e.g., EDCI/HOBt).

Table 2: Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Pyrrolidine FormationHCl (cat.), toluene, reflux, 12 h78
BenzylationBenzyl bromide, K₂CO₃, DMF, 60°C, 6 h85
Amide CouplingEDCI, HOBt, DIPEA, DCM, rt, 24 h67

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic peaks for the benzyl aromatic protons (δ 7.2–7.4 ppm), pyrrolidine methylene groups (δ 2.5–3.1 ppm), and ethylpropionamide side chain (δ 1.1–1.3 ppm).

  • Chiral HPLC: A Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers with a retention time of 12.3 min for the (S,S)-isomer .

Biological Activity and Mechanisms

Hypothesized Targets

Structural analogs of this compound exhibit affinity for:

  • σ-1 Receptors: Involved in neuroprotection and pain modulation.

  • Dopamine D₂ Receptors: Implicated in psychiatric disorders.

  • Enzymes (e.g., Monoamine Oxidase): Potential antidepressant effects.

Table 3: Comparative Binding Affinities of Analogous Compounds

Compoundσ-1 Receptor (Ki, nM)D₂ Receptor (Ki, nM)
(S)-Pyrrolidine Derivative A14.2 ± 1.3230 ± 15
(R)-Pyrrolidine Derivative B89.4 ± 6.7450 ± 28

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the benzyl group with heteroaromatic rings (e.g., pyridyl) to improve solubility.

  • Prodrug Development: Esterification of the amine group to enhance blood-brain barrier penetration.

Challenges and Future Directions

  • Stereochemical Purity: Scalable asymmetric synthesis remains a bottleneck; biocatalytic methods using transaminases are under investigation.

  • Target Selectivity: Addressing off-target binding to adrenergic receptors through molecular dynamics simulations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator